molecular formula C10H7F3O2S B13047047 6-(Trifluoromethoxy)thiochroman-4-one

6-(Trifluoromethoxy)thiochroman-4-one

Cat. No.: B13047047
M. Wt: 248.22 g/mol
InChI Key: JETIWNNXGUTWJK-UHFFFAOYSA-N
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Description

6-(Trifluoromethoxy)thiochroman-4-one: is a chemical compound with the molecular formula C10H7F3O2S and a molecular weight of 248.22 g/mol . It belongs to the class of thiochromanones, which are sulfur-containing heterocyclic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reaction.

Industrial Production Methods: Industrial production of 6-(Trifluoromethoxy)thiochroman-4-one may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: 6-(Trifluoromethoxy)thiochroman-4-one can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl group to form alcohols.

    Substitution: Nucleophilic substitution reactions at the trifluoromethoxy group.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Scientific Research Applications

Chemistry: 6-(Trifluoromethoxy)thiochroman-4-one serves as a valuable intermediate in the synthesis of various biologically active compounds.

Biology and Medicine: This compound has shown potential as an antileishmanial agent, with derivatives exhibiting significant activity against Leishmania parasites. It also demonstrates low cytotoxicity, making it a promising candidate for further drug development .

Industry: In the industrial sector, this compound is used in the development of agrochemicals and other specialty chemicals. Its unique properties make it suitable for various applications, including as a building block for more complex molecules .

Mechanism of Action

The mechanism of action of 6-(Trifluoromethoxy)thiochroman-4-one involves its interaction with specific molecular targets. For instance, its antileishmanial activity is attributed to its ability to inhibit key enzymes in the parasite’s metabolic pathways. The compound’s structure allows it to bind effectively to these enzymes, disrupting their function and leading to the parasite’s death .

Comparison with Similar Compounds

Uniqueness: 6-(Trifluoromethoxy)thiochroman-4-one stands out due to the presence of the trifluoromethoxy group, which imparts unique chemical and biological properties. This group enhances the compound’s lipophilicity and metabolic stability, making it more effective in various applications compared to its analogues .

Properties

Molecular Formula

C10H7F3O2S

Molecular Weight

248.22 g/mol

IUPAC Name

6-(trifluoromethoxy)-2,3-dihydrothiochromen-4-one

InChI

InChI=1S/C10H7F3O2S/c11-10(12,13)15-6-1-2-9-7(5-6)8(14)3-4-16-9/h1-2,5H,3-4H2

InChI Key

JETIWNNXGUTWJK-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=C(C1=O)C=C(C=C2)OC(F)(F)F

Origin of Product

United States

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